molecular formula C18H18N2O6S2 B2672933 methyl (4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate CAS No. 2034399-88-5

methyl (4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate

Cat. No.: B2672933
CAS No.: 2034399-88-5
M. Wt: 422.47
InChI Key: SRUGGRCPAYNTNP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C18H18N2O6S2, and its molecular weight is 422.47. It contains a furan ring and a thiophen ring, which are five-membered rings with oxygen and sulfur atoms, respectively . The presence of these heterocycles can significantly affect the compound’s chemical properties and reactivity.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and reactivity.

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl carbamates, including compounds like methyl (4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate, have been studied for their synthesis and chemical properties. For instance, Velikorodov and Imasheva (2008) explored the synthesis of carbamate derivatives of coumarin and chromene, which could be relevant to the understanding of similar compounds (Velikorodov & Imasheva, 2008).

Biological Modifications

  • The biological and nonbiological modifications of carbamates, including methylcarbamates, have been a subject of study. Knaak (1971) examined how these compounds undergo processes like hydrolysis, oxidation, and conjugation in various biological systems (Knaak, 1971).

Applications in Solar Cells

  • Phenothiazine derivatives with various conjugated linkers (including furan and thiophene) have been synthesized for use in dye-sensitized solar cells. A study by Kim et al. (2011) found that these derivatives, possibly related to this compound, showed improved solar energy-to-electricity conversion efficiency (Kim et al., 2011).

Application in Organic Ligands

  • Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, a furan-containing ligand, has been used in studies for its chelating properties and antimicrobial activity, as reported by Patel (2020). This indicates potential applications for similar furan-containing compounds in biological contexts (Patel, 2020).

Biobased Polyester Synthesis

  • The enzymatic polymerization of biobased rigid diols, like 2,5-bis(hydroxymethyl)furan, for polyester synthesis has been studied. Jiang et al. (2014) synthesized novel biobased furan polyesters, indicating the potential of furan derivatives in creating sustainable materials (Jiang et al., 2014).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how the compound interacts with biological targets in the body. Without more information, it’s difficult to speculate on the mechanism of action of this specific compound .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promising properties, it could be further studied for potential applications in fields like medicine or materials science .

Properties

IUPAC Name

methyl N-[4-[[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O6S2/c1-25-17(21)20-13-6-8-14(9-7-13)28(23,24)19-12-18(22,15-4-2-10-26-15)16-5-3-11-27-16/h2-11,19,22H,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUGGRCPAYNTNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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